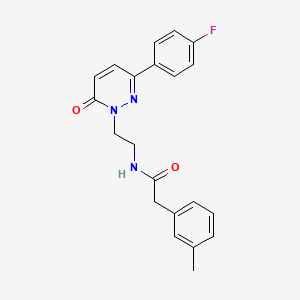

![molecular formula C19H25NO2 B2563713 1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane CAS No. 306730-61-0](/img/structure/B2563713.png)

1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The molecule is a cyclohexane derivative with a tert-butyl group and a cinnamoyloxyimino group attached. Cyclohexane is a six-membered ring compound, and the tert-butyl group is a common alkyl group in organic chemistry . The cinnamoyloxyimino group seems to be a less common functional group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced using tert-butyl alcohol or tert-butyl chloride in the presence of a base . The cinnamoyloxyimino group might be introduced through a series of steps involving protection, functionalization, and deprotection .

Molecular Structure Analysis

Cyclohexane, the core of the molecule, can exist in various conformations, the most stable of which is the chair conformation . The tert-butyl group is bulky and would likely prefer an equatorial position on the cyclohexane ring to minimize steric hindrance .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the cinnamoyloxyimino group. This group might participate in various reactions such as reductions, oxidations, and substitutions .

Physical And Chemical Properties Analysis

As a derivative of cyclohexane, this compound is likely to be nonpolar and insoluble in water, but soluble in nonpolar solvents . The presence of the tert-butyl and cinnamoyloxyimino groups may influence its boiling and melting points .

Scientific Research Applications

Catalysis and Oxidation Processes

1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane, due to its structural components, may share similarities with compounds involved in catalytic oxidation processes. Compounds with cyclohexane structures have been utilized as catalysts in oxidation reactions. For instance, cyclohexane oxidation catalyzed by mononuclear iron(III) complexes has been explored, showing good yields of cyclohexanol and cyclohexanone, and indicating the potential of cyclohexane derivatives in catalysis (Carvalho et al., 2006). Additionally, catalytic activities in the oxidation of hydrocarbons and alcohols with peroxides have been associated with specific cyclohexane derivatives (Kulakova et al., 2019).

Electrochemical Properties

Electrochemical Applications

Compounds structurally related to this compound, especially those with tert-butyl groups, have been studied for their electrochemical properties. The synthesis and electrochemical properties of a new benzimidazole unit with tert-butyl groups in donor–acceptor–donor type polymers have been investigated, indicating the potential of these structures in electrochemical applications (Ozelcaglayan et al., 2012).

Polymerization Initiators

Role in Polymerization

The thermal instability of certain cyclohexane derivatives, like 1,1-bis(tert-butylperoxy)cyclohexane, due to their active peroxide groups, makes them suitable as initiators in radical polymerization. This study focused on their thermal stability, providing insights into their potential applications in the field of polymer chemistry (Hsueh et al., 2016).

Photocatalytic and Oxidative Reactions

Photocatalysis and Oxidative Reactions

Compounds with tert-butyl groups, similar to this compound, have been utilized in photocatalytic and oxidative reactions. For instance, the photooxidation of cyclohexane and cyclohexene in specific conditions highlights the reactivity of such compounds under light and oxidation conditions (Li et al., 2003).

Biocatalytic Processes

Biocatalytic Synthesis

Cyclohexane derivatives, particularly those with tert-butyl groups, have been involved in biocatalytic processes for synthesizing commercial fragrances. The study of these processes provides insights into the potential enzymatic applications of similar compounds (Tentori et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[(4-tert-butylcyclohexylidene)amino] (Z)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-19(2,3)16-10-12-17(13-11-16)20-22-18(21)14-9-15-7-5-4-6-8-15/h4-9,14,16H,10-13H2,1-3H3/b14-9-,20-17? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVFXKWOWLXXHX-FMVWKBIMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=NOC(=O)C=CC2=CC=CC=C2)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1CCC(=NOC(=O)/C=C\C2=CC=CC=C2)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

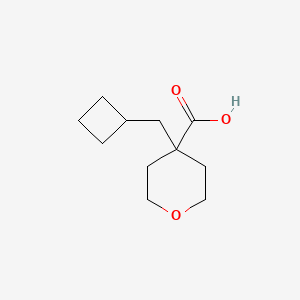

![3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline](/img/structure/B2563633.png)

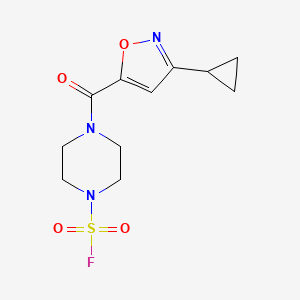

![1-methyl-1H-benzo[d]imidazol-5-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2563636.png)

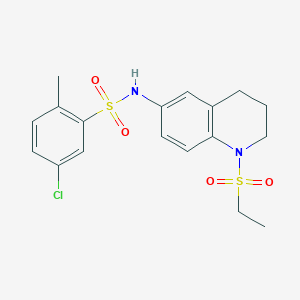

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2563637.png)

![5-[(Z)-1-benzofuran-2-ylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2563642.png)

![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2563650.png)